Methanol-13C
Overview
Description
Methanol-13C is an isotopically enriched form of methyl alcohol, where the carbon atom is replaced with the carbon-13 isotope. This compound is widely used in various scientific fields due to its unique properties, particularly in nuclear magnetic resonance spectroscopy.
Mechanism of Action
Target of Action
Methanol-13C, an isotopically enriched form of methyl alcohol, is primarily used as an external reference for the assignment of polymer constitution using nuclear magnetic resonance (NMR) spectroscopy . It is also used to study proton transfer processes, offering possibilities for the quantitative mechanism studies of proton-related catalytic reactions .
Mode of Action
This compound interacts with its targets through a process known as proton transfer . This interaction results in changes in the molecular structure of the target, which can be observed and studied using NMR spectroscopy . The use of this compound allows for the observation of these changes with a high degree of precision .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve amino acids and short-chain fatty acid metabolism . This compound is used to confirm the distribution and arrangement of metals from metal organic framework (MOF) using host-guest interaction study . It is also used as a trideuteromethylation reagent for the synthesis of deuterated drugs .
Pharmacokinetics
It is known that this compound is a liquid at room temperature with a density of 0815 g/mL at 25 °C This suggests that it could be readily absorbed and distributed in a biological system
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the changes it induces in the molecular structure of its targets . These changes can be studied using NMR spectroscopy, providing valuable insights into the mechanisms of proton-related catalytic reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature of the environment can affect the rate of proton transfer processes . Additionally, the presence of other compounds in the environment can also impact the action of this compound
Biochemical Analysis
Biochemical Properties
Methanol-13C plays a significant role in biochemical reactions. It is often used as an external reference for the assignment of polymer constitution using nuclear magnetic resonance spectroscopy . This allows for the study of proton transfer processes, offering possibilities for the quantitative mechanism studies of proton-related catalytic reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily observed through its metabolic products. As this compound is metabolized, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with various biomolecules. Its unique isotopic signature allows it to be traced through metabolic pathways, providing insights into enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. Its unique isotopic signature allows it to be traced through these pathways, providing insights into its interactions with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanol-13C can be synthesized by reacting carbon-13 labeled carbon monoxide with hydrogen in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to ensure efficient conversion.
Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of carbon-13 labeled carbon monoxide. This process is carried out in large reactors where the reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methanol-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde-13C and formic acid-13C.
Reduction: It can be reduced to methane-13C in the presence of strong reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions to form methyl-13C derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like hydrogen bromide and hydrogen chloride are used for substitution reactions.
Major Products:
Oxidation: Formaldehyde-13C, formic acid-13C.
Reduction: Methane-13C.
Substitution: Methyl-13C halides.
Scientific Research Applications
Methanol-13C is extensively used in scientific research, including:
Chemistry: As an external reference in nuclear magnetic resonance spectroscopy for the assignment of polymer constitution.
Biology: To study metabolic pathways by tracing the incorporation of carbon-13 into biomolecules.
Medicine: In metabolic flux analysis to understand disease mechanisms and drug metabolism.
Industry: Used in the synthesis of deuterated drugs and to confirm the distribution and arrangement of metals in metal-organic frameworks.
Comparison with Similar Compounds
Methanol-12C: The naturally occurring form of methanol with the carbon-12 isotope.
Methanol-14C: A radioactive form of methanol used in radiolabeling studies.
Methanol-d4: A deuterated form of methanol used in nuclear magnetic resonance spectroscopy.
Uniqueness of Methanol-13C: this compound is unique due to its stable carbon-13 isotope, which provides distinct advantages in nuclear magnetic resonance spectroscopy and metabolic studies. Unlike Methanol-14C, it is non-radioactive, making it safer for various applications. Compared to Methanol-d4, this compound offers different insights due to the carbon isotope labeling.
Properties
IUPAC Name |
(113C)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933123 | |
Record name | (~13~C)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.035 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14742-26-8 | |
Record name | Methanol-13C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14742-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~13~C)Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14742-26-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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